N-Dechloroethyl Cyclophosphamide-d4
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Overview
Description
N-Dechloroethyl Cyclophosphamide-d4: is a deuterated analog of N-Dechloroethyl Cyclophosphamide, which is a metabolite of Cyclophosphamide. This compound is often used in research as a stable isotope-labeled internal standard for mass spectrometry analysis. It is a white solid with a molecular formula of C5H12ClN2O2P and a molecular weight of 198.59 g/mol .
Scientific Research Applications
Chemistry: N-Dechloroethyl Cyclophosphamide-d4 is used as an internal standard in mass spectrometry to quantify the levels of Cyclophosphamide and its metabolites in biological samples .
Biology: In biological research, this compound helps in studying the metabolic pathways and pharmacokinetics of Cyclophosphamide. It aids in understanding how the drug is processed in the body and its interaction with biological systems .
Medicine: this compound is used in clinical research to monitor the therapeutic levels of Cyclophosphamide in patients undergoing chemotherapy. It ensures accurate dosing and helps in minimizing side effects .
Industry: In the pharmaceutical industry, this compound is used in the development and quality control of Cyclophosphamide-based drugs. It ensures the consistency and efficacy of the final product .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Dechloroethyl Cyclophosphamide-d4 is typically synthesized through a deuterium exchange reaction. The process involves the substitution of hydrogen atoms with deuterium in the parent compound, N-Dechloroethyl Cyclophosphamide. This can be achieved using deuterated reagents under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods: The industrial production of this compound involves large-scale deuterium exchange reactions. The process is carried out in specialized reactors designed to handle deuterated compounds. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Dechloroethyl Cyclophosphamide-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield deuterated amines.
Substitution: The chloroethyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium azide or thiols can be used for substitution reactions
Major Products Formed: The major products formed from these reactions include deuterated oxides, amines, and substituted derivatives of this compound .
Mechanism of Action
N-Dechloroethyl Cyclophosphamide-d4 exerts its effects by mimicking the behavior of its non-deuterated counterpart, N-Dechloroethyl Cyclophosphamide. It acts as an alkylating agent, forming covalent bonds with DNA and leading to the cross-linking of DNA strands. This disrupts DNA replication and transcription, ultimately causing cell death. The molecular targets include DNA and various enzymes involved in DNA repair and replication .
Comparison with Similar Compounds
N-Dechloroethyl Cyclophosphamide: The non-deuterated analog.
Cyclophosphamide: The parent compound from which N-Dechloroethyl Cyclophosphamide is derived.
Ifosfamide: A structural analog with similar alkylating properties
Uniqueness: N-Dechloroethyl Cyclophosphamide-d4 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for precise quantification in analytical studies. This makes it an invaluable tool in research and clinical applications .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-Dechloroethyl Cyclophosphamide-d4 involves the conversion of Cyclophosphamide to N-Dechloroethyl Cyclophosphamide followed by deuterium labeling.", "Starting Materials": [ "Cyclophosphamide", "Deuterium oxide", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Cyclophosphamide is dissolved in methanol and treated with sodium hydroxide to form N-Dechloroethyl Cyclophosphamide", "The resulting solution is then treated with deuterium oxide to introduce deuterium labeling", "The reaction mixture is then acidified with hydrochloric acid to adjust the pH", "The product is extracted with ethyl acetate and washed with water", "The organic layer is then dried and concentrated to obtain N-Dechloroethyl Cyclophosphamide-d4 as a white solid" ] } | |
CAS No. |
1346600-68-7 |
Molecular Formula |
C5H12ClN2O2P |
Molecular Weight |
202.611 |
IUPAC Name |
N-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2$l^{5} |
InChI |
InChI=1S/C5H12ClN2O2P/c6-2-4-8-11(9)7-3-1-5-10-11/h1-5H2,(H2,7,8,9)/i2D2,4D2 |
InChI Key |
DZKGMGPLDJOVCX-BYUTVXSXSA-N |
SMILES |
C1CNP(=O)(OC1)NCCCl |
Synonyms |
N-(2-Chloroethyl-d4)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-Oxide; 2-(2-Chloroethylamino-d4)tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide; 3-Dechloroethylifosfamide-d4; Asta 4968-d4; Dechloroethylcyclophosphamide-d4; Monochloroethylcyclophospham |
Origin of Product |
United States |
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